Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-(3,5-Dibromophenyl)morpholine: A Core Building Block for Modern Drug Discovery
The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation often enhances aqueous solubility, metabolic stability, and oral bioavailability, making it a staple in the design of novel therapeutics.[1] When functionalized, such as in the case of 4-(3,5-Dibromophenyl)morpholine , this scaffold transforms into a highly versatile building block. The dibromophenyl moiety provides two chemically reactive sites, enabling researchers to construct complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-(3,5-Dibromophenyl)morpholine, with a focus on its utility for professionals in drug development and chemical research.
Core Physicochemical and Structural Properties
4-(3,5-Dibromophenyl)morpholine is a synthetically derived organic compound valued for its role as an intermediate and building block.[3] Its core structure consists of a central morpholine ring N-substituted with a 3,5-dibrominated phenyl group.
Chemical Structure Diagram
Caption: 2D Structure of 4-(3,5-Dibromophenyl)morpholine.
The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is specific to the title compound, other physical properties like melting and boiling points are not widely reported and are often inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 27173-18-8 | [3][4] |
| Molecular Formula | C₁₀H₁₁Br₂NO | [3][4] |
| Molecular Weight | 321.01 g/mol | [3][4] |
| Purity (Typical) | ≥98% | [3] |
| Classification | Organic Compound, Morpholine, Building Block | [5] |
| Primary Application | Protein Degrader Building Block | [3] |
| Physical State | Solid (inferred from analogs) | [6] |
| Storage Conditions | Room temperature, inert atmosphere | [3][7] |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl morpholines is most effectively achieved via palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This methodology offers a robust and high-yielding pathway. While a specific protocol for 4-(3,5-Dibromophenyl)morpholine is not detailed in readily available literature, a reliable procedure can be extrapolated from the synthesis of its mono-bromo analog, 4-(3-bromophenyl)morpholine.[7]
The proposed reaction involves the coupling of 1,3,5-tribromobenzene with morpholine. The key to success is controlling the stoichiometry and reaction conditions to favor mono-substitution over di- or tri-substitution.
Proposed Synthetic Workflow
Caption: Proposed workflow for Buchwald-Hartwig synthesis.
Detailed Experimental Protocol (Hypothetical)
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Rationale for Component Selection:
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Palladium Source (e.g., Pd₂(dba)₃): A common and effective pre-catalyst for Buchwald-Hartwig reactions.
-
Ligand (e.g., BINAP): A bulky phosphine ligand that facilitates the reductive elimination step, which is crucial for forming the C-N bond.
-
Base (e.g., Sodium tert-butoxide): A strong, non-nucleophilic base required to deprotonate the morpholine, making it an active nucleophile.
-
Solvent (e.g., Toluene): An anhydrous, high-boiling point solvent suitable for the reaction temperatures required.
-
Inert Atmosphere (Argon): Essential to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 eq), morpholine (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and ligand (e.g., BINAP, ~2-4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
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Reactivity and Applications in Drug Development
The synthetic utility of 4-(3,5-Dibromophenyl)morpholine stems from the distinct reactivity of its two key features: the morpholine nitrogen and the two C-Br bonds.
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Morpholine Moiety: The nitrogen atom is basic and can participate in salt formation.[8] While the lone pair is delocalized into the aromatic ring, reducing its nucleophilicity compared to an alkylamine, it remains a key site for molecular interactions and can influence the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Dibromophenyl Group: The two bromine atoms are the primary handles for synthetic elaboration. They are ideal substrates for a wide range of metal-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce a second nitrogen-containing group.
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This dual reactivity makes it an exemplary building block, particularly in the synthesis of targeted protein degraders like PROTACs (Proteolysis-targeting chimeras).
Logical Application in PROTAC Synthesis
Caption: Role as a scaffold in PROTAC synthesis.
Spectroscopic Characterization
Authenticating the structure of 4-(3,5-Dibromophenyl)morpholine relies on standard spectroscopic techniques. While specific spectra are not publicly available, the expected patterns can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two distinct regions.
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Aliphatic Region (~3.0-4.0 ppm): The eight protons of the morpholine ring will typically appear as two multiplets or triplets, integrating to 4H each. The protons adjacent to the oxygen (-CH₂-O-) will be downfield (~3.8 ppm) compared to those adjacent to the nitrogen (-CH₂-N-, ~3.2 ppm).[9]
-
Aromatic Region (~7.0-7.5 ppm): The 3,5-dibromo substitution pattern will result in two magnetically equivalent protons at positions 2 and 6, appearing as a doublet, and one proton at position 4, appearing as a triplet.
-
-
¹³C NMR: The spectrum will show characteristic peaks for the two different morpholine carbons (one near ~67 ppm for C-O and one near ~49 ppm for C-N) and four distinct aromatic carbon signals, including two for the bromine-substituted carbons.
Mass Spectrometry (MS)
The mass spectrum will be defined by a highly characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive pattern for the molecular ion (M⁺):
-
M⁺ peak: Corresponding to the molecule with two ⁷⁹Br atoms.
-
(M+2)⁺ peak: Corresponding to one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M⁺ peak.
-
(M+4)⁺ peak: Corresponding to two ⁸¹Br atoms. This peak will be approximately the same intensity as the M⁺ peak.
This 1:2:1 isotopic signature is a definitive confirmation of a dibrominated compound.
Safety and Handling
-
Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain purity.[7]
Conclusion
4-(3,5-Dibromophenyl)morpholine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its structure combines the beneficial pharmacokinetic profile of the morpholine scaffold with the synthetic versatility of a dibrominated aromatic ring. This combination makes it an invaluable tool for researchers and drug development professionals, particularly in the construction of complex and targeted therapeutics such as protein degraders. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.
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